REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#N)=[C:6]([F:13])[CH:5]=1.I[CH3:15].C[N:17]([CH:19]=O)C>C1COCC1.CCOC(C)=O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:15])([CH3:11])[C:19]#[N:17])=[C:6]([F:13])[CH:5]=1 |f:0.1|
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Name
|
|
Quantity
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0.82 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)CC#N)F
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Name
|
|
Quantity
|
1.3 mL
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Type
|
reactant
|
Smiles
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IC
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Type
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CUSTOM
|
Details
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The reaction was stirred till gas evolution
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The reaction was stirred for 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
|
Details
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The solids were removed by filtration
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Type
|
WASH
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Details
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the organic layer was washed with 100 mL water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
The mother liquor was concentrated by rotary evaporation
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Type
|
DISTILLATION
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Details
|
the product was distilled under high vacuum (0.3 torr, 45° C.)
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Name
|
|
Type
|
|
Smiles
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BrC1=CC(=C(C=C1)C(C#N)(C)C)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |